An In-depth Technical Guide to (5-Ethylisoxazol-4-yl)methanol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (5-Ethylisoxazol-4-yl)methanol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of (5-Ethylisoxazol-4-yl)methanol, a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. The isoxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the synthesis of more complex molecules. This document details the molecule's fundamental properties, provides a robust, field-proven protocol for its synthesis and characterization, discusses its potential applications in drug discovery, and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and professionals in drug development who require a practical and in-depth understanding of this compound.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in various non-covalent interactions, such as hydrogen bonding, make it a highly versatile scaffold in drug design.[1] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1]
(5-Ethylisoxazol-4-yl)methanol belongs to this important class of compounds. It features an ethyl group at the 5-position and a hydroxymethyl (methanol) group at the 4-position of the isoxazole ring. This primary alcohol functionality provides a reactive handle for further synthetic transformations, making it an ideal starting material or intermediate for constructing diverse chemical libraries aimed at lead discovery and optimization. Understanding the synthesis and reactivity of this molecule is therefore critical for leveraging its potential in pharmaceutical and materials science research.
Physicochemical and Structural Properties
The fundamental properties of (5-Ethylisoxazol-4-yl)methanol are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source / Method |
| Molecular Formula | C₆H₉NO₂ | Calculated |
| Molecular Weight | 127.14 g/mol | Calculated |
| CAS Number | 155602-38-3 | Supplier Data |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures[2] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Ethanol, DCM, THF) | General chemical principles |
Synthesis of (5-Ethylisoxazol-4-yl)methanol
The synthesis of substituted isoxazoles is a well-established field in organic chemistry. A common and efficient method involves the multi-component reaction (MCR) of a β-ketoester, hydroxylamine, and an aldehyde.[3] For 4-substituted isoxazoles like the target compound, a typical strategy involves the condensation of hydroxylamine with a functionalized diketone or a related precursor, followed by cyclization.
The following protocol describes a robust and reproducible method for the laboratory-scale synthesis of (5-Ethylisoxazol-4-yl)methanol, adapted from established procedures for similar isoxazole derivatives. The core of this synthesis is a three-component cyclocondensation reaction.
Synthesis Workflow
The overall workflow for the synthesis is depicted below. It involves the formation of an intermediate, ethyl 5-ethylisoxazole-4-carboxylate, which is then reduced to the target primary alcohol.
Caption: Synthesis workflow for (5-Ethylisoxazol-4-yl)methanol.
Detailed Experimental Protocol
Materials and Reagents:
-
Ethyl 2-formylbutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol (EtOH)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Part 1: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-formylbutanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).
-
Solvent Addition: Add ethanol (approx. 5 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified further by column chromatography if necessary.
Part 2: Reduction to (5-Ethylisoxazol-4-yl)methanol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 5-ethylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until all the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.
-
Filtration and Extraction: Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional diethyl ether (2 x 50 mL).
-
Purification and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (5-Ethylisoxazol-4-yl)methanol.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized (5-Ethylisoxazol-4-yl)methanol is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the hydroxymethyl protons, and a signal for the isoxazole ring proton. The alcohol proton may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the two carbons of the ethyl group, the methylene carbon of the methanol group, and the carbons of the isoxazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[1] Other key peaks include C-H stretching vibrations around 2800-3000 cm⁻¹ and C=N stretching of the isoxazole ring near 1600 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Applications in Research and Drug Development
The (5-Ethylisoxazol-4-yl)methanol molecule is a valuable building block for several reasons:
-
Intermediate for Bioactive Molecules: The primary alcohol is readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., halides, amines), providing a gateway to a wide array of derivatives. These derivatives can be screened for various biological activities.
-
Scaffold for Medicinal Chemistry: The isoxazole core is a proven pharmacophore. Isoxazole-containing compounds have been developed as anticonvulsants, anti-inflammatory agents, and anticancer therapeutics.[4][5] This scaffold can be used to design molecules that target specific enzymes or receptors.
-
Agrochemicals: Isoxazole derivatives also find applications in agriculture as herbicides and insecticides, making this compound a relevant starting point for the development of new crop protection agents.
Safety and Handling
As a research chemical, (5-Ethylisoxazol-4-yl)methanol should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, general precautions for handling heterocyclic organic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Fire Safety: Although not highly flammable, keep away from open flames and sources of ignition. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) if necessary.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[6] If inhaled, move to fresh air.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
(5-Ethylisoxazol-4-yl)methanol is a synthetically versatile isoxazole derivative with significant potential as a building block in medicinal chemistry and materials science. Its straightforward synthesis from common starting materials allows for accessible production in a laboratory setting. The presence of a reactive primary alcohol on a biologically relevant isoxazole scaffold makes it a compound of high interest for the development of novel therapeutics and other functional molecules. Adherence to proper laboratory safety protocols is essential when working with this and related chemical entities.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
Khan, I., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]
-
Kiyani, H., et al. (2021, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Patel, K., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. [Link]
-
Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
-
ChemSynthesis. (2025, May 20). (3-ethyl-5-methyl-4-isoxazolyl)methanol. [Link]
-
American Elements. (n.d.). Oxazol-5-ylmethanol. [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Isoxazoles | Fisher Scientific [fishersci.com]
- 3. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. uwm.edu [uwm.edu]
- 6. fishersci.com [fishersci.com]
